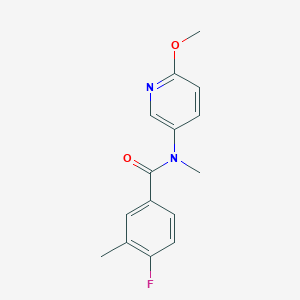
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide, also known as MPBD, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is mainly expressed in immune cells. MPBD has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders.
Mécanisme D'action
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide acts as a selective agonist for the CB2 receptor, which is mainly expressed in immune cells. Activation of the CB2 receptor by 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of inflammation and pain. 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide has also been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects:
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide in lab experiments include its potent and selective agonist activity for the CB2 receptor, its ability to inhibit pro-inflammatory cytokine production and promote anti-inflammatory cytokine production, and its ability to induce apoptosis in cancer cells. However, the limitations of using 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide in lab experiments include its potential toxicity and the need for further studies to fully understand its pharmacological effects.
Orientations Futures
There are several future directions for the research on 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use as an analgesic and anti-inflammatory agent in various diseases. Additionally, further studies are needed to fully understand its pharmacological effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide involves several steps, including the reaction of 3-amino-6-methoxypyridine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group to amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3,3-dimethylacrylic acid chloride to form the benzamide derivative.
Applications De Recherche Scientifique
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-8-11(4-6-13(10)16)15(19)18(2)12-5-7-14(20-3)17-9-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTPMITWHLVQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2=CN=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-methoxypyridin-3-yl)-N,3-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
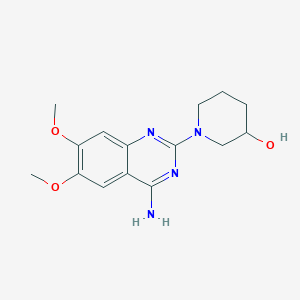
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
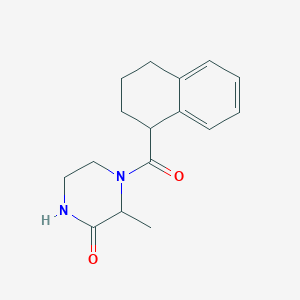

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
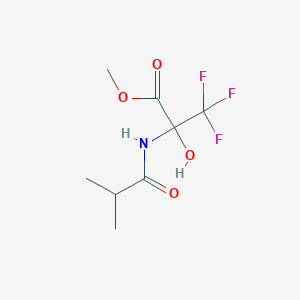
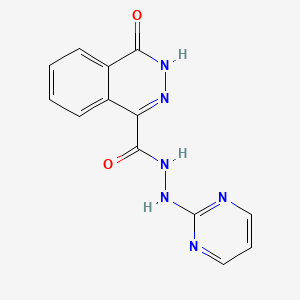
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
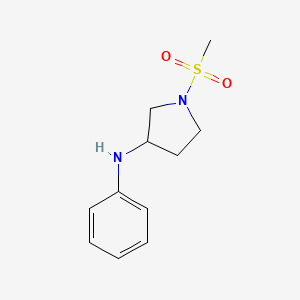
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)